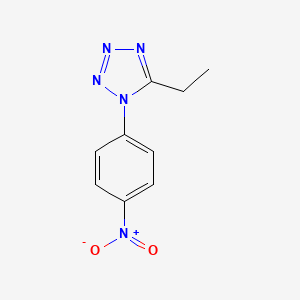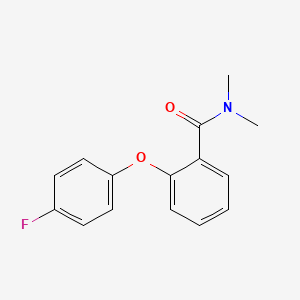![molecular formula C53H60O15P2-2 B12548461 (4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol CAS No. 849240-72-8](/img/structure/B12548461.png)
(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol” is a complex organic molecule that features multiple functional groups, including benzyl, methoxy, hydroxy, and phosphoryl groups. Such compounds are often of interest in the fields of medicinal chemistry and organic synthesis due to their potential biological activities and synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, selective phosphorylation, and benzylation reactions. Typical reaction conditions may include the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents like benzyl bromide for benzylation. Phosphorylation can be achieved using reagents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to minimize steps and maximize yield. This may include the use of automated synthesizers and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution Reagents: Benzyl bromide, tosyl chloride (TsCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, such compounds may be studied for their potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry
In industry, the compound may be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential biological activities that arise from this structure. Compared to similar compounds, it may exhibit different reactivity and biological properties due to subtle differences in its molecular structure.
Properties
CAS No. |
849240-72-8 |
|---|---|
Molecular Formula |
C53H60O15P2-2 |
Molecular Weight |
999.0 g/mol |
IUPAC Name |
[(2R,6S)-1-[[(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy]-phenylmethoxyphosphoryl]oxy-2-[(4-methoxyphenyl)methoxy]-4-phenyl-6,7-bis(phenylmethoxy)heptan-4-yl] phosphate |
InChI |
InChI=1S/C53H62O15P2/c1-59-48-27-23-45(24-28-48)36-63-51(40-66-70(58,65-38-44-19-11-5-12-20-44)67-41-52(33-54)64-37-46-25-29-49(60-2)30-26-46)32-53(68-69(55,56)57,47-21-13-6-14-22-47)31-50(62-35-43-17-9-4-10-18-43)39-61-34-42-15-7-3-8-16-42/h3-30,50-52,54H,31-41H2,1-2H3,(H2,55,56,57)/p-2/t50-,51+,52+,53?,70?/m0/s1 |
InChI Key |
QIQOABSCQQKAMS-FFDLQUIMSA-L |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@H](CC(C[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)(C4=CC=CC=C4)OP(=O)([O-])[O-])COP(=O)(OCC5=CC=CC=C5)OC[C@@H](CO)OCC6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)COC(CC(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)(C4=CC=CC=C4)OP(=O)([O-])[O-])COP(=O)(OCC5=CC=CC=C5)OCC(CO)OCC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



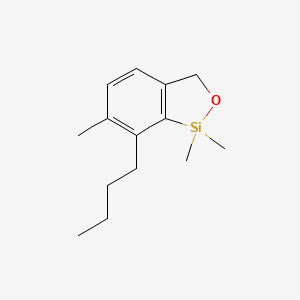
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)

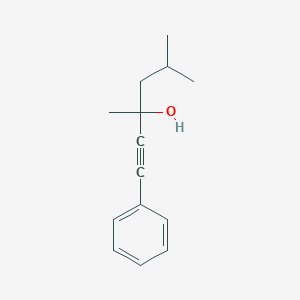
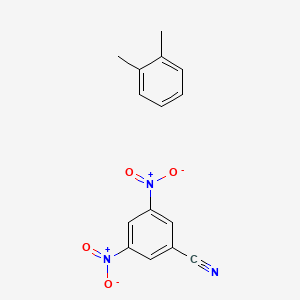
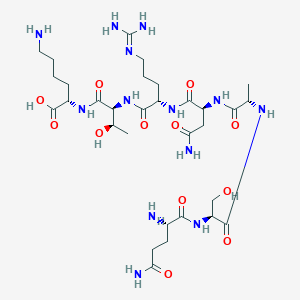
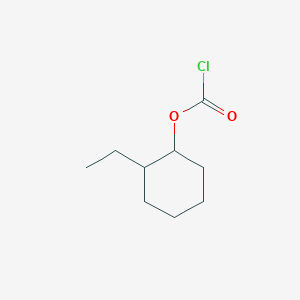
![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
